molecular formula C17H18BrNO4 B11589541 3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11589541
M. Wt: 380.2 g/mol
InChI Key: WIIMUJSSYDHVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, an ethoxy-oxoethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]propanoic acid lies in its specific combination of functional groups and its potential applications in various fields. The presence of the pyrrole ring and ethoxy-oxoethyl group distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1-(2-ethoxy-2-oxoethyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C17H18BrNO4/c1-2-23-17(22)11-19-14(8-10-16(20)21)7-9-15(19)12-3-5-13(18)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,20,21)

InChI Key

WIIMUJSSYDHVCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.